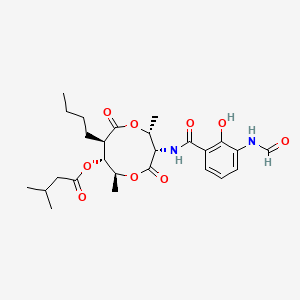

Antimycine A3

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Antimycin A3 has been improved over the years. Initially, the synthesis involved a suitable lactonization of derivatives of 3-O-benzyl or 3-O-isovaleryl derivative of a specific hydroxypentanoic acid, starting from the corresponding derivatives of methyl 2-C-butyl-2,5-dideoxy-β-L-arabinofuranoside (Aburaki & Kinoshita, 1979). Further studies have reported the total syntheses of natural antimycin A3 and its diastereomer, confirming the correlations between configurations of enantiomeric acids present in the dilactone moieties and determining the absolute configuration of these compounds (Kinoshita, Aburaki, Wada, & Umezawa, 1973).

Molecular Structure Analysis

The molecular structure of Antimycin A3a, a component of antimycin A3, was elucidated through synthesis using an asymmetric aza-Claisen rearrangement. The stereochemistry at the 2′ position on the acyloxy side chain was established as S-configuration by comparison with the natural product (Nishii et al., 2003).

Chemical Reactions and Properties

Antimycin A3 has been synthesized using an oxazole template for constructing the dilactone framework. The formation of the nine-membered ring was achieved by reaction of an ω-hydroxyl group with an activated carboxylate, demonstrating the compound's reactivity and potential for derivatization (Wasserman & Gambale, 1992).

Physical Properties Analysis

Although the physical properties of Antimycin A3 are not detailed extensively in the available literature, its synthesis and structural elucidation provide insights into its potential physical attributes, such as solubility and stability, which are crucial for its chemical and biological applications.

Chemical Properties Analysis

The chemical properties of Antimycin A3, particularly its biological activity, have driven research into its synthesis and structure-activity relationships. The compound's dilactone structure and the presence of various functional groups contribute to its biological activity and offer opportunities for chemical modifications to explore its properties further.

For more comprehensive insights and details on Antimycin A3, including its synthesis, molecular structure, and chemical properties, the following references provide extensive information:

- Improved synthesis of antimycin A3 (Aburaki & Kinoshita, 1979)

- Total Syntheses of Antimycin A3 and Its Diastereomer (Kinoshita, Aburaki, Wada, & Umezawa, 1973)

- Total synthesis of the (+)-antimycin A3 family: structure elucidation of (+)-antimycin A3a (Nishii et al., 2003)

- Singley oxygen in synthesis. Formation of antimycin A3 from an oxazole template (Wasserman & Gambale, 1992)

Applications De Recherche Scientifique

Recherche sur le cancer : inhibiteurs des protéines anti-apoptotiques

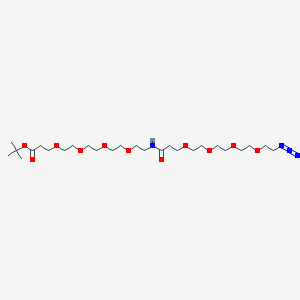

L’antimycine A3 a été étudiée pour son potentiel en tant qu’inhibiteur des protéines anti-apoptotiques dans les cellules cancéreuses. Plus précisément, elle a été conçue et ancrée de manière moléculaire en tant qu’analogue pour cibler Bcl-2, une protéine qui contribue à la survie des cellules cancéreuses du sein {svg_1}. Cette application est importante car elle ouvre des voies pour développer de nouveaux agents thérapeutiques qui peuvent potentiellement prolonger la survie des patients atteints d’un cancer du sein en induisant l’apoptose dans les cellules cancéreuses.

Microbiologie : activité antifongique

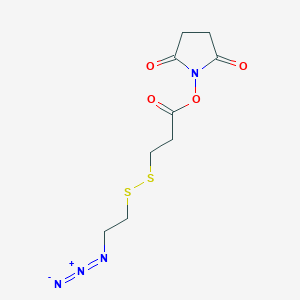

Historiquement, l’this compound a suscité de l’intérêt en raison de sa toxicité pour les champignons pathogènes. Son rôle d’inhibiteur puissant de la respiration aérobie en fait un candidat pour l’étude des infections fongiques et le développement de traitements antifongiques {svg_2}. La compréhension de son mécanisme peut conduire à des progrès dans la lutte contre les maladies fongiques.

Aquaculture : poison pour les poissons

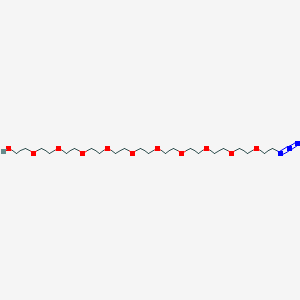

En aquaculture, l’this compound a été utilisée comme piscicide, une substance chimique utilisée pour éliminer les espèces de poissons indésirables des plans d’eau {svg_3}. Cette application est cruciale pour maintenir l’équilibre écologique et gérer les populations de poissons dans des environnements contrôlés.

Biochimie : études de la chaîne respiratoire

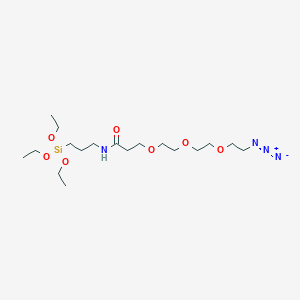

L’this compound est un inhibiteur bien connu de la chaîne de transport des électrons mitochondriale, plus précisément au niveau du complexe III. Cette propriété en fait un outil précieux pour les biochimistes qui étudient les subtilités de la respiration cellulaire et de la production d’énergie {svg_4}. Elle aide à comprendre les processus fondamentaux qui alimentent la vie au niveau cellulaire.

Chimie synthétique : méthodes de synthèse améliorées

Les recherches sur la synthèse de l’this compound ont conduit à des méthodes de production améliorées, ce qui est essentiel pour son application dans divers domaines. Un processus de synthèse efficace peut rendre le composé plus accessible pour la recherche et les applications pratiques {svg_5}.

Mycologie médicale : étude de la blastomycose

La blastomycine, un autre nom pour l’this compound, est liée à l’étude de la blastomycose, une infection fongique causée par l’inhalation de spores de Blastomyces dermatitidis. Les recherches sur les antigènes de la paroi cellulaire de Blastomyces fournissent des méthodes de diagnostic rapides pour cette infection, bien que des problèmes de réactivité croisée existent {svg_6}. Cette recherche est essentielle pour la détection précoce et le traitement de la maladie.

Épidémiologie : répartition de la maladie et facteurs de risque

L’étude de la blastomycine comprend également des recherches épidémiologiques, axées sur la répartition géographique, le créneau écologique et les facteurs de risque associés à la blastomycose {svg_7}. Cette recherche est essentielle pour les stratégies de santé publique et les efforts de prévention contre les mycoses endémiques.

Techniques de diagnostic : identification et gestion

Les progrès dans le diagnostic de la blastomycose, facilités par l’étude de la blastomycine, ont conduit au développement de nouvelles techniques pour identifier et gérer cette infection. Cela comprend des méthodes de culture et une identification histopathologique, qui sont cruciales pour un diagnostic précis et un traitement efficace {svg_8}.

Mécanisme D'action

Safety and Hazards

Antimycin A3 is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .

Orientations Futures

Antimycin A3 has shown selective cytotoxicity toward cultured A549 human lung epithelial adenocarcinoma cells, in comparison with WI-38 normal human lung fibroblasts . This illustrates one application of the transacylation reaction used in its synthesis . Further efforts to develop therapeutic agents based on the structure of Antimycin A3 could be a promising direction .

Propriétés

IUPAC Name |

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEVXUMVNWSNIG-PDPGNHKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037189 | |

| Record name | Antimycin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116095-17-1, 522-70-3, 58239-09-1 | |

| Record name | Antimycin A3b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimycin A3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Antimycin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMYCIN A3B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Purothionin AII | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.